molecular formula C8H6BrClO4S B1444242 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid CAS No. 1375473-02-1

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

Cat. No. B1444242
M. Wt: 313.55 g/mol
InChI Key: DYXQGRGSYBJEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, otherwise known as BCMBA, is an important organic acid that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C7H6BrClO4S and a molecular weight of 303.57 g/mol. BCMBA is an important building block in the synthesis of various compounds and has found applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

Environmental Impact and Toxicology

  • Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggest that brominated compounds, potentially including derivatives similar to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, exhibit toxicological profiles akin to their chlorinated analogs. This raises concerns about their environmental persistence and impact on human and wildlife health due to the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
  • The bromination of flame retardants has led to increased scrutiny regarding the formation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) in fires and combustion processes. The structural similarities between these compounds and 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid suggest a need for further research into their formation mechanisms and environmental fate (Zhang, Buekens, & Li, 2016).

Chemical Synthesis and Applications

  • The development of electrochemical technologies involving haloaluminate room-temperature ionic liquids (RTILs) indicates a growing interest in the synthesis and application of complex brominated and chlorinated molecules, potentially including 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. These advancements are promising for fields such as electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).

Pharmacological and Health Implications

  • Paraben esters, which share structural similarities with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, have been extensively studied for their endocrine toxicity, absorption, and potential health risks. These studies highlight the importance of evaluating the biological effects and environmental persistence of brominated and chlorinated compounds in consumer products and the environment (Darbre & Harvey, 2008).

properties

IUPAC Name

5-bromo-3-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXQGRGSYBJEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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